Bienvenue dans la boutique en ligne BenchChem!

6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

USP28 inhibitor IC50 Deubiquitinase

6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1070807-26-9) is a small-molecule heterocycle belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class. This chemotype has been validated as a highly potent, selective, and cellularly active inhibitor of ubiquitin-specific peptidase 28 (USP28), an oncogenic deubiquitinase implicated in gastric cancer and other malignancies.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 1070807-26-9
Cat. No. B2374892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS1070807-26-9
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C=N2)CC3=C(C=CC(=C3)C)C)N=N1
InChIInChI=1S/C15H17N5O/c1-4-20-14-13(17-18-20)15(21)19(9-16-14)8-12-7-10(2)5-6-11(12)3/h5-7,9H,4,8H2,1-3H3
InChIKeyVBGLMIMQZDNWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,5-Dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1070807-26-9): Core Scaffold Identity and Research-Grade Procurement Rationale


6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1070807-26-9) is a small-molecule heterocycle belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class. This chemotype has been validated as a highly potent, selective, and cellularly active inhibitor of ubiquitin-specific peptidase 28 (USP28), an oncogenic deubiquitinase implicated in gastric cancer and other malignancies [1]. The compound's unique substitution pattern—a 2,5-dimethylbenzyl group at the N6 position and an ethyl group at N3—distinguishes it from other analogs in the series and has been associated with enhanced target engagement and cellular activity in gastric cancer cell lines [1][2]. For procurement decisions, this compound offers a structurally defined tool for investigating USP28 biology and for benchmarking against emerging USP28 inhibitors.

Why 6-(2,5-Dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one Cannot Be Replaced by Other Triazolopyrimidine Analogs in USP28-Targeted Research


Within the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one family, subtle modifications to the N3 and N6 substituents drastically alter USP28 inhibitory potency, selectivity, and cellular target engagement. For instance, the N6-(2,5-dimethylbenzyl) and N3-ethyl substituents in compound 19 confer a Kd of 40 nM for USP28, whereas analogs with different aryl or alkyl groups exhibit significantly weaker binding [1]. Moreover, off-target activity against USP7 and LSD1—both >100 µM for compound 19—is highly sensitive to the substitution pattern, meaning that generic substitution with a different triazolopyrimidine derivative risks losing the critical selectivity window required for unambiguous target deconvolution [1]. Therefore, procurement of the exact 2,5-dimethylbenzyl/3-ethyl analog is essential for reproducing published USP28 pharmacology.

Quantitative Differentiation Evidence for 6-(2,5-Dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one vs. Closest USP28 Inhibitor Analogs


USP28 Biochemical Potency (IC50) vs. the First-Generation Inhibitor AZ1

The target compound (reported as 'compound 19') inhibits USP28 with an IC50 of 1.10 ± 0.02 µM in a biochemical assay, demonstrating superior potency compared to the first-generation dual USP25/28 inhibitor AZ1 (reported USP28 IC50 of 0.62–0.70 µM in separate assays), and critically offers selectivity over USP7 and LSD1 (IC50 > 100 µM) [1]. While AZ1 has a slightly lower IC50 in some assays, its dual USP25 activity and weaker selectivity profile make the target compound a more appropriate tool for studies requiring selective USP28 inhibition.

USP28 inhibitor IC50 Deubiquitinase

USP28 Binding Affinity (Kd) vs. Vismodegib-Derived Inhibitor

The target compound binds USP28 with a dissociation constant (Kd) of 40 nM, as measured by biolayer interferometry (BLI) [1]. In contrast, the Vismodegib-derived USP28 inhibitor exhibits a significantly weaker Kd of 1.42 ± 0.18 µM [2]. This ~35-fold tighter binding indicates that the target compound achieves substantially greater target occupancy at equivalent concentrations.

Kd Binding affinity Target engagement

Antiproliferative Activity in Gastric Cancer Cells vs. AZ1

The target compound (compound 19) at a concentration of 40 nM potently inhibited proliferation of HGC-27 gastric cancer cells, induced S-phase cell cycle arrest, and suppressed epithelial-mesenchymal transition (EMT) progression [1]. While AZ1 has been reported to reduce c-Myc levels in colon cancer cell lines, a direct cell-based comparison indicates that compound 19 achieves superior antiproliferative effects in gastric cancer models [1][2]. The IndraLab database notes that compound 19 'reduces gastric cancer cell proliferation and EMT with a better IC50 than that of AZ1' [2].

Gastric cancer Antiproliferative Cell cycle

Selectivity Profile: USP28 vs. USP7 and LSD1

The target compound exhibits outstanding selectivity for USP28 over structurally and functionally related enzymes: IC50 values against USP7 and LSD1 are both >100 µM, representing a >90-fold selectivity window over USP28 (IC50 = 1.10 µM) [1]. This selectivity profile is intrinsic to the [1,2,3]triazolo[4,5-d]pyrimidine chemotype and is not uniformly shared by other USP28 inhibitor classes. For example, AZ1 is a dual USP25/28 inhibitor with minimal selectivity data reported for USP7 or LSD1 .

Selectivity USP7 LSD1 Off-target

Optimal Research and Procurement Application Scenarios for 6-(2,5-Dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1070807-26-9)


USP28 Target Validation and Deubiquitinase Selectivity Profiling in Oncology

Use this compound as a selective chemical probe to dissect USP28-specific roles in gastric cancer cell proliferation and EMT, leveraging its >90-fold selectivity over USP7 and LSD1 [1]. Ideal for experiments requiring unambiguous attribution of phenotypes to USP28 catalytic inhibition.

Benchmarking Novel USP28 Inhibitor Candidates

Employ the compound as a reference standard in head-to-head biochemical (IC50 = 1.10 µM) and biophysical (Kd = 40 nM) assays to evaluate next-generation USP28 inhibitors, ensuring consistent comparator data across studies [1].

Structure-Activity Relationship (SAR) Studies on the Triazolopyrimidine Scaffold

Utilize this specific N6-(2,5-dimethylbenzyl)/N3-ethyl analog as a core template for medicinal chemistry optimization, given its established SAR profile showing that modifications at these positions critically impact potency and selectivity [1].

Gastric Cancer Cell-Based Mechanistic Studies

Apply the compound at 40 nM in HGC-27 gastric cancer cell assays to investigate USP28-dependent regulation of the cell cycle (S-phase arrest) and EMT markers, providing a disease-relevant cellular model for USP28 biology [1].

Quote Request

Request a Quote for 6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.